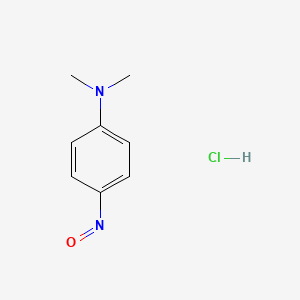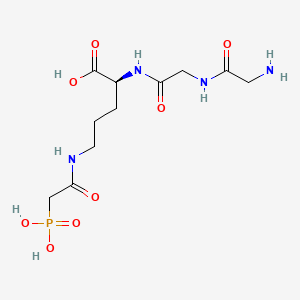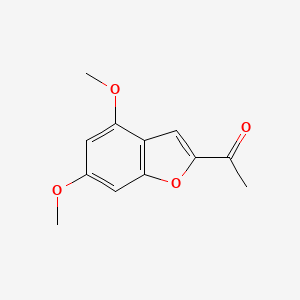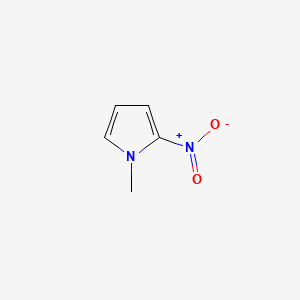
1-Methyl-2-nitropyrrole
Descripción general
Descripción
Synthesis Analysis
The synthesis of “1-Methyl-2-nitropyrrole” can be achieved by various methods, including the reaction of 2-nitropyridine with methylamine, followed by cyclization. Other methods include the reaction of 2-vinyl-2H-pyrrole with nitric acid or the reaction of methylpyrrole with nitric acid.
Molecular Structure Analysis
The molecular formula of “this compound” is C5H6N2O2 . It has a molecular weight of 126.11 g/mol . The structure of “this compound” can be determined by various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography.
Chemical Reactions Analysis
“this compound” is highly reactive due to its nitro group, which can undergo various chemical reactions such as reduction and substitution.
Physical and Chemical Properties Analysis
“this compound” forms crystals with a melting point of 112-115 °C. It is insoluble in water but soluble in organic solvents such as methanol, ethanol, and chloroform. It has a density of 1.3±0.1 g/cm3, a boiling point of 219.1±13.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Reactivity and Formation
- Formation of Nitropyrroles: Research by Kito, Namiki, and Tsuji (1978) on the formation of a new N-nitropyrrole, specifically 1,4-dinitro-2-methylpyrrole, reveals insights into the reactivity of nitropyrroles. This compound was identified as a product of the acidic reaction mixture of sorbic acid and sodium nitrite, indicating potential pathways for synthesizing related nitropyrroles, including 1-Methyl-2-nitropyrrole (Kito, Namiki, & Tsuji, 1978).
Spectroscopy and Structural Analysis
- Investigations on Nitropyrroles: A study by Novikov et al. (1959) on the ultraviolet spectra of eight nitropyrroles provides a basis for understanding the spectral properties of nitropyrroles. It demonstrated the use of ultraviolet spectroscopy in determining the position of an NO2 group within a pyrrole nucleus, which could be relevant for analyzing this compound (Novikov, Belikov, Egorov, Safonova, & Semenov, 1959).
Chemical Properties
- Reactivity During Nitration: The study by Sharnin, Falyakhov, and Butovetskii (1975) on the nitration of various nitro-, methyl-, and nitropyrroles, including 1-methyl-nitropyrroles, highlights the similarity in nitration mechanisms between these compounds and benzene. This indicates that a 1-methyl group only slightly activates these compounds during nitration, which could be relevant for understanding the chemical behavior of this compound (Sharnin, Falyakhov, & Butovetskii, 1975).
Application in High Energy Materials
- High Energy Material Synthesis: Thaltiri et al. (2022) developed an efficient, environmentally friendly method for synthesizing N-methyltetranitropyrrole, demonstrating the potential of nitropyrroles in high energy materials. This suggests that derivatives like this compound could have applications in this field due to their energetic properties (Thaltiri, S. V, Thigulla, & Panda, 2022).
Electrochemical Applications
- Electrochemical Azolation: A study by Sigacheva et al. (2012) on the electrochemical azolation of N-substituted pyrroles, including 1-methylpyrroles, suggests potential applications in the development of novel organic compounds through S_NH(An) reactions. This could hint at the utility of this compound in synthesizing new compounds with specific electronic properties (Sigacheva, Kokorekin, Strelenko, Neverov, & Petrosyan, 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-2-nitropyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-6-4-2-3-5(6)7(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTAXEMTUMCOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318260 | |
| Record name | 1-Methyl-2-nitropyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-37-0 | |
| Record name | 1-Methyl-2-nitro-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 328029 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2-nitropyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-2-nitropyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-2-NITRO-1H-PYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58XSX8ZL2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



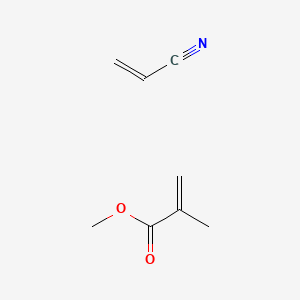
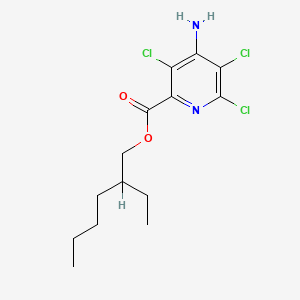
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1620153.png)
